Indol-3-acetsäure-Derivate

Indole-3-acetic acid (IAA) derivatives are a class of plant growth regulators with broad applications in agriculture and horticulture. These compounds serve as important tools for studying hormone action due to their structural similarity to IAA, which is the natural auxin produced by plants. Indole-3-acetic acid derivatives exhibit various biological activities including promoting cell elongation, increasing root initiation, and stimulating fruit development.

In agricultural practice, these derivatives are used as herbicides or plant growth stimulants, enhancing crop yield while controlling weed growth. They are also crucial for genetic research, offering insights into the mechanisms of auxin biosynthesis and signaling pathways. Furthermore, their application in tissue culture and biotechnology provides a means to optimize plant propagation and gene transfer.

The synthesis of indole-3-acetic acid derivatives involves chemical modifications such as esterification, amidation, or conjugation with other functional groups, which can alter their physicochemical properties and enhance their bioactivity. These modified compounds are valuable in developing more efficient and selective agricultural chemicals, contributing to sustainable farming practices.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

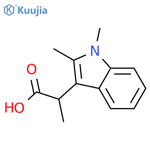

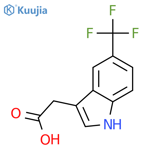

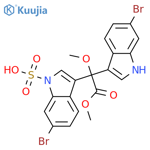

|

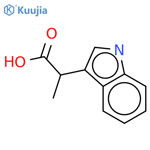

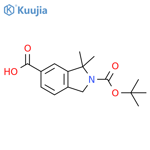

2-(1,2-dimethyl-1H-indol-3-yl)propanoic acid | 72228-43-4 | C13H15NO2 |

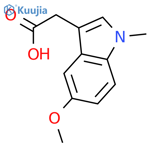

|

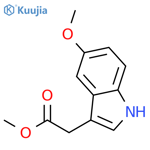

| 7510-15-8 | C12H13NO3 |

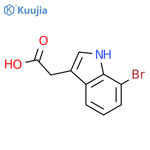

|

2-(7-bromo-1H-indol-3-yl)acetic acid | 63352-97-6 | C10H8BrNO2 |

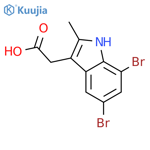

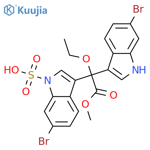

|

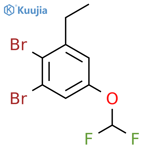

2-(5,7-dibromo-2-methyl-1h-indol-3-yl)acetic Acid | 5446-23-1 | C11H9Br2NO2 |

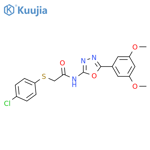

|

2-[5-(trifluoromethyl)-1h-indol-3-yl]acetic Acid | 378802-40-5 | C11H8F3NO2 |

|

1H-Indole-3-acetic acid, 5-methoxy-, methyl ester | 23304-48-5 | C12H13NO3 |

|

2-(1H-indol-3-yl)propanoic acid | 2597-26-4 | C11H11NO2 |

|

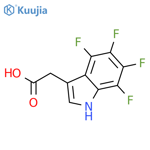

(4,5,6,7-tetrafluoro-1h-indol-3-yl)acetic Acid | 32996-33-1 | C10H5F4NO2 |

|

1H-Indole-1-carboxylic acid,6-bromo-3-[(6-bromo-1H-indol-3-yl)methoxysulfomethyl]-, 1-methylester | 246037-60-5 | C20H16Br2N2O6S |

|

1H-Indole-1-carboxylic acid,6-bromo-3-[(6-bromo-1H-indol-3-yl)ethoxysulfomethyl]-, 1-methyl ester | 246036-86-2 | C21H18Br2N2O6S |

Verwandte Literatur

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

Empfohlene Lieferanten

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

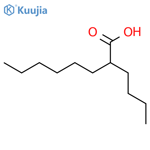

2-Butyloctanoic Acid Cas No: 27610-92-0

2-Butyloctanoic Acid Cas No: 27610-92-0